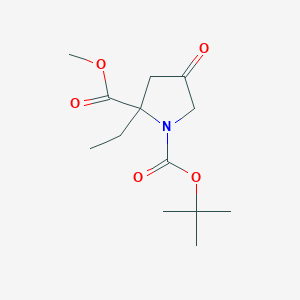

1-tert-butyl 2-Methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS: 1823864-65-8) is a bicyclic pyrrolidine derivative with a 4-oxo group and dual ester functionalities. Its structure features a tert-butyl group at the 1-position, a methyl ester at the 2-position, and an ethyl substituent at the 2-ethyl position of the pyrrolidine ring. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for constructing bioactive molecules with constrained conformations. It is synthesized via multistep reactions involving esterification and cyclization, with purity typically ≥95% .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-6-13(10(16)18-5)7-9(15)8-14(13)11(17)19-12(2,3)4/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLOOIRPGUKKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Esterification: Conversion of the dicarboxylic acid precursor to the corresponding tert-butyl and ethyl esters.

- Ring formation or modification: Formation of the pyrrolidine ring with the desired substitution pattern.

- Functional group transformations: Introduction or modification of the oxo group at position 4.

- Purification: Typically via column chromatography to isolate the desired stereoisomer with high purity.

Detailed Preparation Methods

Esterification of 4-oxopyrrolidine-1,2-dicarboxylic acid

The starting material, 4-oxopyrrolidine-1,2-dicarboxylic acid, undergoes selective esterification to yield the tert-butyl and ethyl esters at the nitrogen and carbon positions, respectively.

- Reagents: tert-butanol and ethanol are used as esterifying agents.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to promote esterification.

- Conditions: Reflux under anhydrous conditions to drive the reaction to completion.

- Outcome: Formation of (S)-1-tert-butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate with retention of stereochemistry.

Use of Protective Groups and Carbamate Formation

The tert-butyl group often serves as a protecting group for the nitrogen atom, introduced via reaction with tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate.

- Purpose: To protect the amine functionality during subsequent synthetic steps.

- Method: Reaction of the amine with Boc2O in the presence of a base (e.g., triethylamine) under mild conditions.

- Result: Formation of the Boc-protected intermediate, which is stable and amenable to further transformations.

Purification Techniques

- Column Chromatography: Silica gel chromatography using petroleum ether/ethyl acetate or n-hexane/ethyl acetate mixtures.

- Crystallization: Sometimes employed depending on the intermediate’s properties.

- Drying: Over anhydrous sodium sulfate or magnesium sulfate.

- Concentration: Under reduced pressure to avoid thermal decomposition.

Data Table: Summary of Typical Preparation Conditions

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Esterification | tert-butanol, ethanol, acid catalyst | Anhydrous solvent | Reflux | Several hours | Not specified | Selective esterification of dicarboxylic acid |

| 2 | Boc Protection | tert-butyl dicarbonate, base (triethylamine) | Dichloromethane | 0–25 °C | 1–4 hours | High | Protects amine group |

| 3 | Fluorination (related) | Diethylaminosulfur trifluoride (DAST) | Dichloromethane | 0–20 °C | 16–19 hours | 60–73 | Converts oxo to difluoro derivative (optional step) |

| 4 | Workup & Purification | Quenching with water or saturated K2CO3, extraction | Various | Ambient | - | - | Column chromatography for isolation |

Research Findings and Analytical Data

- NMR Spectroscopy: $$^{1}H$$ NMR confirms the presence of tert-butyl and ethyl ester groups, with characteristic singlets for tert-butyl protons (~1.4 ppm) and ethyl protons.

- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the molecular weight (approximately 257 g/mol for the ethyl derivative).

- Purity: Commercial samples typically exhibit ≥97% purity by HPLC or GC-MS.

- Stereochemistry: Maintained during synthesis as confirmed by chiral HPLC or optical rotation measurements.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

1-tert-Butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate has various applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It may be explored for its potential therapeutic properties, such as in drug design and development.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine- and piperidine-based dicarboxylates. Key structural analogs and their comparative properties are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Fluorinated analogs (e.g., 4-fluoro derivatives) exhibit higher metabolic stability due to fluorine’s electronegativity, making them preferable in CNS-targeting drugs .

Ring Size and Conformation :

- Piperidine derivatives (e.g., 3-oxopiperidine) show greater conformational flexibility than pyrrolidine analogs, impacting binding affinity in receptor-ligand interactions .

Synthetic Accessibility :

- The target compound is synthesized via Dieckmann cyclization (28–36% yield), whereas fluorinated analogs require halogenation steps under anhydrous conditions .

Safety and Handling :

- Fluorinated and hydroxylated derivatives often require specialized handling (e.g., PPE for fluoride exposure), unlike the 4-oxo variant, which poses standard ester-related hazards (irritant) .

Research Implications

The structural diversity within this compound class allows for tailored pharmacokinetic and physicochemical properties. For instance:

- 4-Oxo derivatives are favored in prodrug designs due to their hydrolytic lability .

- 4-Fluoro analogs dominate antiviral research for their resistance to enzymatic degradation .

Future studies should explore hybrid structures (e.g., combining oxo and fluoro groups) to balance reactivity and stability.

Biological Activity

1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₉NO₄

- Molecular Weight : 257.33 g/mol

- CAS Number : 1551051-10-5

- Structure : The compound features a pyrrolidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antibacterial properties and potential therapeutic applications.

Antibacterial Properties

Recent studies have indicated that derivatives of oxopyrrolidine compounds may exhibit significant antibacterial activity against various strains of bacteria. For instance, similar compounds have shown effectiveness against Gram-negative bacteria, which are often resistant to conventional antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine | Moderate | E. coli, P. aeruginosa |

| (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine | High | K. pneumoniae, A. baumannii |

The mechanism by which 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with findings from related compounds that target penicillin-binding proteins (PBPs) and other essential bacterial enzymes.

Study on Antimicrobial Efficacy

A notable study published in the Journal of Antibiotics investigated the antimicrobial efficacy of various oxopyrrolidine derivatives, including those structurally similar to 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine. The study reported:

- In vitro testing against multiple bacterial strains.

- Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 8 µg/mL against resistant strains.

Pharmacokinetics and Toxicology

Research has also focused on the pharmacokinetics and potential toxicity of this compound. The following observations were made:

- Absorption : Rapid absorption in biological systems.

- Metabolism : Primarily metabolized in the liver.

- Toxicity : Identified as an irritant; safety data indicates caution should be exercised during handling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes starting from pyrrolidine derivatives. A common approach involves:

- Step 1 : Introducing the tert-butyl and methyl ester groups via esterification under basic conditions (e.g., using DCC/DMAP) .

- Step 2 : Functionalizing the pyrrolidine ring at the 4-position using ethylation and oxidation (e.g., NaBH₄ for reduction followed by MnO₂ for selective oxidation) .

- Critical Factors : Temperature control (<0°C for sensitive intermediates) and solvent choice (anhydrous THF or DCM) are vital to prevent hydrolysis of the tert-butyl ester . Yields range from 45–70% depending on purification (e.g., column chromatography with hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for tert-butyl singlet at δ 1.4–1.5 ppm and methyl ester protons at δ 3.6–3.7 ppm. The ethyl group appears as a quartet (δ 1.2–1.3 ppm) and triplet (δ 4.1–4.2 ppm) .

- ¹³C NMR : The 4-oxo group produces a carbonyl signal at δ 205–210 ppm, while ester carbons appear at δ 165–175 ppm .

- IR : Strong C=O stretches at 1720–1740 cm⁻¹ (esters) and 1680–1700 cm⁻¹ (ketone) .

- MS : Molecular ion [M+H]⁺ at m/z 285–300, with fragmentation patterns confirming ester cleavage .

Q. How does the tert-butyl group influence the compound’s reactivity in synthetic applications?

- Methodological Answer : The tert-butyl group acts as a steric shield, protecting the adjacent carbonyl from nucleophilic attack during reactions (e.g., Grignard additions or reductions). This allows selective modification of the methyl ester or 4-oxo group . For example, in peptide synthesis, the tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with TFA, enabling orthogonal deprotection strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of derivatives, particularly when analyzing diastereomers?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/IPA gradients to separate enantiomers (retention time differences >2 min) .

- NOESY NMR : Correlate spatial proximity of protons (e.g., tert-butyl and ethyl groups) to confirm relative configurations .

- X-ray Crystallography : Resolve absolute configurations for crystalline derivatives, especially when synthetic routes introduce ambiguous stereochemistry .

Q. What strategies optimize the synthesis of analogues with trifluoromethyl or fluoro substituents while minimizing side reactions?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor® or NFSI in DMF at −20°C to introduce fluorine at the 4-position with >80% regioselectivity .

- Trifluoromethylation : Employ Ruppert–Prakash reagent (TMSCF₃) under Cu(I) catalysis to avoid ring-opening side reactions .

- Mitigating Hydrolysis : Add molecular sieves or work under inert gas to stabilize moisture-sensitive intermediates .

Q. How do steric and electronic effects of substituents impact the compound’s biological activity in medicinal chemistry studies?

- Methodological Answer :

- Steric Effects : Bulkier groups (e.g., tert-butyl) reduce binding affinity to enzymes like proteases but enhance metabolic stability .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-oxo) increase electrophilicity, enabling covalent inhibition (e.g., targeting serine hydrolases) .

- Case Study : Derivatives with 4-fluoro substituents show improved CNS penetration (logP ≈ 2.5) compared to unsubstituted analogues (logP ≈ 1.8), as measured by PAMPA-BBB assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.